3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol
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Overview
Description
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is an organic compound with the molecular formula C9H11NO3. This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol typically involves the reaction of 6-(hydroxymethyl)pyridin-2-yl with oxetan-3-ol under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the efficient production of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher production rates. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxymethyl and oxetane groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the oxetane ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the oxetane ring yields alcohol derivatives .
Scientific Research Applications
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)oxetan-3-ol: This compound shares the oxetane ring and hydroxymethyl group but lacks the pyridine ring.
6-(Hydroxymethyl)pyridin-3-ol: This compound contains the pyridine ring and hydroxymethyl group but lacks the oxetane ring
Uniqueness
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is unique due to the combination of the pyridine ring, hydroxymethyl group, and oxetane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-[6-(hydroxymethyl)pyridin-2-yl]oxetan-3-ol |
InChI |
InChI=1S/C9H11NO3/c11-4-7-2-1-3-8(10-7)9(12)5-13-6-9/h1-3,11-12H,4-6H2 |
InChI Key |
BKFTUHMLPUKOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC=CC(=N2)CO)O |
Origin of Product |
United States |
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